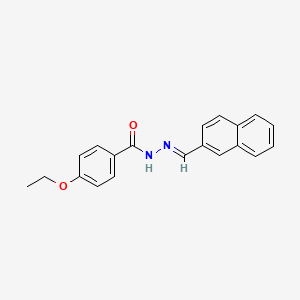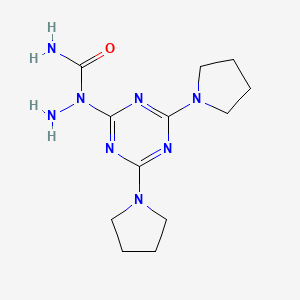![molecular formula C19H15ClO3 B5547490 7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5547490.png)
7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chromene derivatives often involves 1,3-dipolar cycloaddition reactions, cyclobenzylation, and catalytic C-H bond functionalization among other methods. For instance, Zhengfeng Xie et al. (2005) synthesized a series of chromene derivatives via 1,3-dipolar cycloaddition of N-arylmaleimides and nitrile oxide, prepared from α-chloro-4-oxo-4H-chromen-carbaldehyde oximes (Xie et al., 2005). Additionally, Yu-Feng Lin et al. (2017) developed an efficient strategy for synthesizing 3-(2-olefinbenzyl)-4H-chromen-4-one, highlighting a two-step process involving cyclobenzylation and Pd-catalyzed π-chelating-assisted C-H bond olefination (Lin et al., 2017).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by their chromen and cyclopenta rings. Fangjun Huo et al. (2005) analyzed the crystal structure of similar compounds, demonstrating the significance of C-H...π interactions in stabilizing the structure (Huo et al., 2005). Additionally, the crystal and molecular structure of related compounds have been determined, showcasing different crystalline forms and highlighting the role of intermolecular interactions (Manolov et al., 2008).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including photo-reorganization and multicomponent synthesis, leading to diverse structural outcomes. Aarti Dalai et al. (2017) described the photo-reorganization of chromen-4-ones, leading to the formation of pentacyclic compounds (Dalai et al., 2017). Moreover, the one-pot multicomponent synthesis of chromen-6-ones, as explored by Liqiang Wu et al. (2011), highlights the versatility of chromene derivatives in chemical synthesis (Wu et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Several studies have focused on the synthesis of chromen-4-one derivatives and their biological activities. For example, new hydroxy-3-pyrazolyl-4H-chromen-4-ones and their O-glucosides have been synthesized, displaying antimicrobial and antioxidant activity (Hatzade et al., 2008). Additionally, coumarine derivatives synthesized from 4-amino-7-chloro-2-oxo-2H-chromen -3-carbaldehyde showed bacteriostatic and bactericidal activity against several bacterial strains (Behrami & Vaso, 2017).
Structural and Supramolecular Studies
The molecular and supramolecular structures of various chromen-4-one isomers have been reported, contributing to the understanding of their potential biological activities (Padilla-Martínez et al., 2011). Additionally, Schiff’s Bases of 4-Chloro-3-coumarin aldehyde have been synthesized and evaluated as antimicrobial agents (Bairagi et al., 2009).
Green Synthesis and Biological Significance
An oxidant-free, three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones has been established, highlighting the environmental benefits of green chemistry in drug synthesis (Vachan et al., 2019).
Novel Derivatives and Their Functions
Synthesis of new derivatives like 3-(4-oxo-4H-chromen-3-yl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione has expanded the chromen-4-one compound family, with some showing significant antifungal activities (Xie et al., 2005).
Microwave-Assisted Synthesis and Antimicrobial Activity
Microwave-assisted synthesis of novel 2H-Chromene derivatives has been explored, with these derivatives showing remarkable antimicrobial activity on various bacteria and fungi (El Azab et al., 2014).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .
Wirkmechanismus
Target of Action
The primary targets of the compound “7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one” are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Based on its structural similarity to other benzyl compounds, it may interact with its targets through a mechanism involving oxidation and reduction .
Biochemical Pathways
Similar compounds have been known to participate in oxidation-reduction reactions . These reactions can have downstream effects on various cellular processes, including energy production, signal transduction, and gene expression.
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (326.783 Da ) could impact its absorption and distribution in the body.
Result of Action
Based on its potential oxidation-reduction activity , it could influence cellular redox status and potentially impact various cellular functions.
Eigenschaften
IUPAC Name |
7-[(3-chlorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO3/c20-13-4-1-3-12(9-13)11-22-14-7-8-16-15-5-2-6-17(15)19(21)23-18(16)10-14/h1,3-4,7-10H,2,5-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVYSMBDMUYEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5547408.png)


![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5547427.png)
![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5547435.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5547442.png)
![4-{[(3-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5547452.png)
![6-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]carbonyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547455.png)


![N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5547472.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5547499.png)
![methyl 5-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5547504.png)